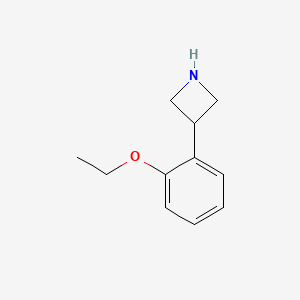
3-(2-Ethoxyphenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyphenyl)azetidine is a four-membered nitrogen-containing heterocycle with an ethoxyphenyl substituent at the 3-position. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles like aziridines and pyrrolidines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)azetidine can be achieved through several methods:
[2+2] Cycloaddition Reactions: The aza Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition between an imine and an alkene, is one of the most efficient ways to synthesize functionalized azetidines.
Nucleophilic Substitution: This method involves the nucleophilic substitution of nitrogen nucleophiles with prefunctionalized starting materials.
Reduction of β-Lactams: The reduction of β-lactams can also yield azetidines.
Industrial Production Methods
Industrial production methods for azetidines often involve scalable and efficient synthetic routes such as:
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyphenyl)azetidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like potassium cyanide, potassium thiocyanate, and sodium azide are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various functionalized azetidines, such as 3-cyano, 3-thiocyano, and 3-azido azetidine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Ethoxyphenyl)azetidine has several scientific research applications:
Drug Discovery: Azetidines are used as motifs in drug discovery due to their unique reactivity and stability.
Polymer Synthesis: The compound is used in the synthesis of polymers with specific properties, such as antibacterial and antimicrobial coatings.
Chiral Templates: Azetidines serve as chiral templates in asymmetric synthesis.
Biological Studies: The compound is studied for its potential biological activities and interactions with various biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyphenyl)azetidine involves its interaction with molecular targets through its strained four-membered ring. The ring strain facilitates the cleavage of nitrogen-carbon bonds, leading to various chemical transformations . The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidines: Pyrrolidines are five-membered nitrogen-containing heterocycles with lower ring strain and reactivity compared to azetidines.
Uniqueness
3-(2-Ethoxyphenyl)azetidine is unique due to its intermediate ring strain, which provides a balance between reactivity and stability. This makes it a versatile compound for various synthetic and medicinal applications .
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
3-(2-ethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO/c1-2-13-11-6-4-3-5-10(11)9-7-12-8-9/h3-6,9,12H,2,7-8H2,1H3 |
Clave InChI |
UEFLQWJWIXBYKL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=CC=C1C2CNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


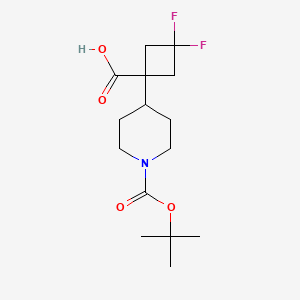
![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)
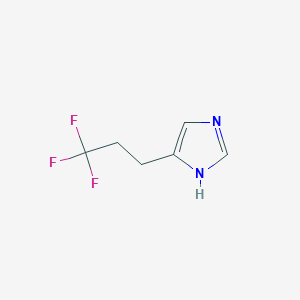

![Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)

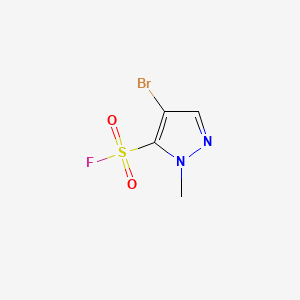
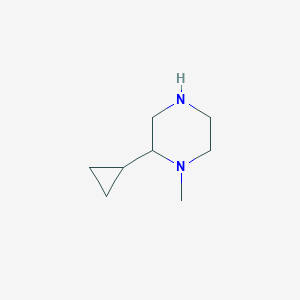
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-pyrazol-1-yl)azetidin-3-yl}aceticacid](/img/structure/B13531970.png)


![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine](/img/structure/B13531988.png)
![6,6-Dimethyl-5-oxa-8-azaspiro[3.5]nonane](/img/structure/B13531990.png)

